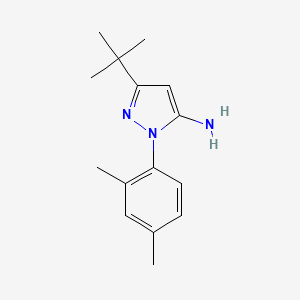

3-Tert-butyl-1-(2,4-dimethylphenyl)-1H-pyrazol-5-amine

Übersicht

Beschreibung

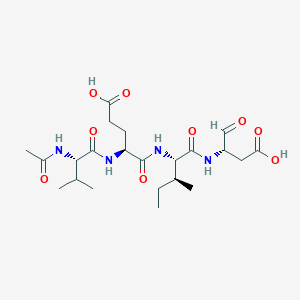

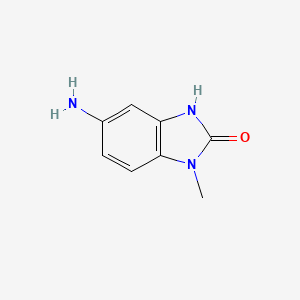

The compound of interest, 3-Tert-butyl-1-(2,4-dimethylphenyl)-1H-pyrazol-5-amine, is a derivative of the pyrazole class, which is known for its diverse chemical properties and potential applications in various fields, including medicinal chemistry and material science. Pyrazole derivatives have been extensively studied due to their biological activities and their use as intermediates in organic synthesis.

Synthesis Analysis

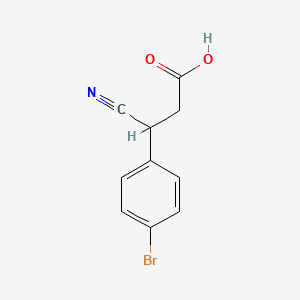

The synthesis of pyrazole derivatives often involves the use of tert-butyl groups to improve the stability and reactivity of the compound. For instance, the synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile, a related compound, has been reported to be efficient and versatile, allowing for further functionalization to obtain various 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides . Similarly, the synthesis of N-tert-butanesulfinyl imines demonstrates the utility of tert-butyl groups in the preparation of versatile intermediates for asymmetric synthesis of amines .

Molecular Structure Analysis

The molecular and supramolecular structures of pyrazole derivatives can be elucidated using experimental techniques such as single-crystal X-ray diffraction (SC-XRD) and supported by computational studies. For example, the structure of 3-(tert-butyl)-1-(2-nitrophenyl)-1H-pyrazol-5-amine has been studied using SC-XRD and various computational methods, including density functional theory (DFT), to optimize the geometry and analyze vibrational frequencies and nuclear magnetic resonance (NMR) spectra .

Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions, which can be used to further modify the compound or to study its reactivity. For instance, the reaction of 3-amino-5-tert-butylpyrazole with hydroxylamine-O-sulfonic acid leads to the formation of 1,5-diaminopyrazole with good regiochemical control, which can then react with electrophiles or undergo cyclization to form other heterocyclic systems .

Physical and Chemical Properties Analysis

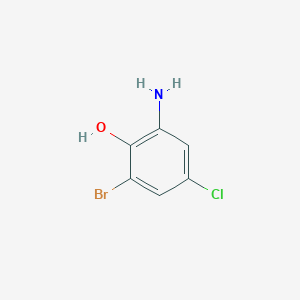

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of tert-butyl and other substituents can affect the compound's solubility, stability, and reactivity. For example, the introduction of tert-butyl groups has been shown to enhance the stability of the pyrazole ring and facilitate the formation of hydrogen-bonded chains and aggregates, as observed in various crystal structures . Additionally, the electronic properties, such as the contribution of frontier orbitals to electronic transitions, can be studied using UV-Vis spectroscopy and computational methods .

Wissenschaftliche Forschungsanwendungen

Synthesis and Protective Groups in Organic Chemistry : One study explores the use of tert-butyl as a pyrazole protecting group, highlighting its role in the preparation and application in organic synthesis, demonstrating the compound's utility in this field (Pollock & Cole, 2014).

Spectroscopic Studies and Reactivity Analysis : Another research focuses on the reactivity and spectroscopic properties of compounds related to 3-Tert-butyl-1-(2,4-dimethylphenyl)-1H-pyrazol-5-amine, providing insights into their chemical behavior and potential applications in material science and analytical chemistry (Herberhold et al., 1997).

Methodological Advances in Organic Synthesis : A study reported an efficient synthesis methodology for derivatives of this compound, showcasing its relevance in developing new synthetic routes in organic chemistry (Becerra et al., 2021).

Crystallography and Molecular Structure : Research on the crystallographic structure of similar compounds reveals detailed insights into molecular arrangements and interactions, which are crucial for understanding material properties and designing new materials (Quiroga et al., 2013).

Application in Catalysis : The compound's derivatives have been explored as catalysts in chemical reactions, such as copolymerization processes, indicating their potential utility in industrial chemistry and materials engineering (Matiwane et al., 2020).

Nonlinear Optical Studies and Photophysics : Another study investigated the synthesis and molecular structure of a related compound, emphasizing its nonlinear optical properties, which is significant for applications in photonics and optoelectronics (Tamer et al., 2016).

Eigenschaften

IUPAC Name |

5-tert-butyl-2-(2,4-dimethylphenyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3/c1-10-6-7-12(11(2)8-10)18-14(16)9-13(17-18)15(3,4)5/h6-9H,16H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAWVYLVXYFMRJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=CC(=N2)C(C)(C)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2,2'-Bipyridine]-5,5'-dicarbaldehyde](/img/structure/B1283768.png)